molecular formula C17H13N5O3 B15004858 3-hydroxy-3-{2-oxo-2-[4-(1H-tetrazol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one CAS No. 695214-00-7

3-hydroxy-3-{2-oxo-2-[4-(1H-tetrazol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one

Cat. No.: B15004858
CAS No.: 695214-00-7
M. Wt: 335.32 g/mol
InChI Key: ZDYULAAQKNTMGD-UHFFFAOYSA-N
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Description

3-hydroxy-3-{2-oxo-2-[4-(1H-tetrazol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole core with a tetrazole moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-{2-oxo-2-[4-(1H-tetrazol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-{2-oxo-2-[4-(1H-tetrazol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 3-hydroxy-3-{2-oxo-2-[4-(1H-tetrazol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its anticancer or antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-hydroxy-3-{2-oxo-2-[4-(1H-tetrazol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one apart is its unique combination of an indole core with a tetrazole moiety. This structural feature imparts distinct chemical reactivity and biological activities, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

695214-00-7

Molecular Formula

C17H13N5O3

Molecular Weight

335.32 g/mol

IUPAC Name

3-hydroxy-3-[2-oxo-2-[4-(tetrazol-1-yl)phenyl]ethyl]-1H-indol-2-one

InChI

InChI=1S/C17H13N5O3/c23-15(11-5-7-12(8-6-11)22-10-18-20-21-22)9-17(25)13-3-1-2-4-14(13)19-16(17)24/h1-8,10,25H,9H2,(H,19,24)

InChI Key

ZDYULAAQKNTMGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)C3=CC=C(C=C3)N4C=NN=N4)O

solubility

42.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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